Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate

Catalog No.
S14278313
CAS No.
101651-94-9
M.F
C14H16ClN5O6S
M. Wt
417.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl...

CAS Number

101651-94-9

Product Name

Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate

IUPAC Name

2-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate

Molecular Formula

C14H16ClN5O6S

Molecular Weight

417.8 g/mol

InChI

InChI=1S/C14H14ClN5O2.H2O4S/c1-19(2)5-6-20-10-4-3-8(15)7-9(10)16-11-12(20)17-14(22)18-13(11)21;1-5(2,3)4/h3-4,7H,5-6H2,1-2H3,(H,18,21,22);(H2,1,2,3,4)

InChI Key

ZPQBSKATYITEBC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-]

Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is a heterocyclic compound characterized by its unique structure that includes a chloro group and a dimethylaminoethyl substituent. The molecular formula for this compound is C14H16ClN5O6S, with a molecular weight of approximately 417.83 g/mol. This compound is a derivative of isoalloxazine, which serves as the structural foundation for various flavins, including riboflavin (vitamin B2) and plays a crucial role in biological processes such as redox reactions and enzyme activity .

Characteristic of heterocycles. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Reduction: The isoalloxazine ring can be reduced to form dihydro derivatives, which may exhibit altered biological activities.
  • Oxidation: The compound can also participate in oxidation reactions, often yielding flavin mononucleotide or flavin adenine dinucleotide derivatives, which are vital cofactors in enzymatic reactions.

These reactions contribute to the versatility of isoalloxazine derivatives in synthetic organic chemistry and biochemistry.

Isoalloxazine compounds are known for their significant biological activities. They primarily function as redox-active agents, participating in electron transfer processes within biological systems. The biological activities associated with isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate include:

  • Antimicrobial Properties: Some studies suggest that this compound exhibits antimicrobial activity, making it a potential candidate for use in pharmaceuticals targeting bacterial infections .
  • Enzyme Cofactor: As a flavin analog, it may act as a cofactor for various enzymes involved in metabolic pathways, influencing processes such as cellular respiration and detoxification.

The synthesis of isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate can be achieved through various methods:

  • Starting Materials: The synthesis often begins with readily available isoalloxazine derivatives.
  • Chlorination: Chlorination reactions introduce the chloro substituent at the 7-position of the isoalloxazine ring.
  • Alkylation: The dimethylaminoethyl group can be introduced via alkylation reactions using appropriate alkylating agents.
  • Sulfonation: Finally, the sulfate group is typically added through sulfonation reactions involving sulfuric acid or other sulfonating agents.

These methods allow for the tailored synthesis of isoalloxazine derivatives with specific functional groups .

Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate has several applications across different fields:

  • Pharmaceuticals: Due to its antimicrobial properties and role as an enzyme cofactor, it is investigated for potential use in drug formulations targeting infections or metabolic disorders.
  • Biotechnology: Its ability to participate in redox reactions makes it useful in biochemical assays and enzyme studies.
  • Material Science: Isoalloxazine derivatives are explored for their photochemical properties in developing photoresponsive materials.

Research into the interactions of isoalloxazine compounds reveals their potential effects on biological systems:

  • Protein Binding: Studies indicate that isoalloxazine derivatives can bind to various proteins, influencing their activity and stability.
  • Drug Interactions: Understanding how these compounds interact with other drugs is crucial for assessing their therapeutic potential and safety profiles.

Such interaction studies are essential for advancing the development of isoalloxazine-based therapeutics .

Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
IsoalloxazineBasic structure without substitutionsFoundational structure for flavins
Riboflavin (Vitamin B2)Contains ribityl side chainEssential vitamin involved in energy metabolism
Flavin MononucleotidePhosphate group additionActive cofactor in enzymatic reactions
Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfateAdditional chlorine substituentPotentially enhanced antimicrobial activity

The uniqueness of isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate lies in its specific substitution pattern that may confer distinct biological activities compared to its analogs .

This detailed examination highlights the significance of isoalloxazine derivatives within both chemical and biological contexts, emphasizing their potential applications and unique characteristics among similar compounds.

Alloxan Monohydrate as a Precursor for Isoalloxazine Core Formation

The foundational step in synthesizing isoalloxazine derivatives involves the cyclocondensation of alloxan monohydrate with substituted diamine intermediates. For 7-chloro-10-(2-(dimethylamino)ethyl)-isoalloxazine, the reaction typically begins with the preparation of 5-chloro-1,2-phenylenediamine, which is subsequently reacted with alloxan monohydrate in acidic aqueous media. This method, adapted from polymer-supported synthesis techniques, achieves a 68–72% yield under reflux conditions (90°C, 12 hours). The chlorine substituent at the 7-position is introduced via pre-functionalization of the diamine precursor using thionyl chloride prior to condensation.

A critical advancement in this approach involves the use of Merrifield resin-bound diamines, which facilitate selective coupling at the 10-position while minimizing side reactions at the 7-position. Post-condensation cleavage from the resin is achieved using trifluoroacetic acid, yielding the free isoalloxazine core with >95% purity after recrystallization from ethanol-water mixtures.

Table 1: Solvent Systems for Traditional Isoalloxazine Condensation

SolventTemperature (°C)Yield (%)Purity (%)
Aqueous HCl906892
Acetic Acid1107289
DMF/O₂1206594

Solvent-Dependent Optimization of Ring Closure

The choice of solvent profoundly influences the kinetics of isoalloxazine ring formation. Dimethylformamide (DMF) under oxygen atmosphere accelerates dehydrogenation during cyclocondensation, reducing reaction times from 12 hours to 6 hours while maintaining yields at 65–70%. Conversely, nitrobenzene-based systems, as described in early patents, enable high-temperature reactions (150°C) but require stringent exclusion of moisture to prevent hydrolysis of the intermediate Schiff base. Recent studies demonstrate that glacial acetic acid enhances regioselectivity for the 10-position alkylation, particularly when paired with boron trifluoride etherate as a Lewis acid catalyst.

Challenges in Purification of Chlorinated Intermediates

The introduction of the 7-chloro group introduces polarity mismatches during purification. Column chromatography using silica gel modified with triethylamine (5% v/v) effectively separates the target compound from dichloro-byproducts, which typically constitute 12–15% of crude reaction mixtures. Recrystallization gradients employing methanol-diethyl ether (1:3 v/v) yield crystals with melting points consistently observed at 293°C with decomposition, consistent with literature values for halogenated isoalloxazines.

The incorporation of chlorine substituents at the 7-position of isoalloxazine derivatives fundamentally alters the electronic properties of these redox-active systems through significant modifications to orbital energies and electron distribution patterns [1]. The electron-withdrawing nature of the chlorine atom creates substantial perturbations in the molecular orbital landscape, particularly affecting the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern redox behavior [2].

Computational studies utilizing density functional theory methods have demonstrated that chlorine substitution at the 7-position leads to stabilization of both occupied and unoccupied molecular orbitals, with the effect being more pronounced for the highest occupied molecular orbital [1] [3]. The chlorine atom's electronegativity of 3.16 on the Pauling scale creates an inductive electron-withdrawing effect that propagates through the conjugated pteridine ring system, resulting in a redistribution of electron density away from the substitution site [4] [5].

Electronic Structure Modifications

The presence of the 7-chloro substituent significantly impacts the electronic structure of the isoalloxazine core through multiple mechanisms. Time-dependent density functional theory calculations reveal that the first excited singlet state undergoes substantial energy shifts due to the electron-withdrawing nature of the chlorine substituent [6] [3]. The molecular orbital analysis indicates that the highest occupied molecular orbital primarily consists of π orbitals localized on the pteridine ring system, while the chlorine substituent contributes through overlap with the aromatic π system [1] [7].

Electronic ParameterUnsubstituted Isoalloxazine7-Chloro IsoalloxazineChange (%)
Highest Occupied Molecular Orbital Energy (eV)-5.8-6.3+8.6
Lowest Unoccupied Molecular Orbital Energy (eV)-2.1-2.6+23.8
Energy Gap (eV)3.73.70.0
Dipole Moment (Debye)3.24.1+28.1

The electronic effects extend beyond simple orbital energy modifications to include alterations in charge distribution and polarizability [8] [2]. Quantum chemical calculations demonstrate that the 7-chloro substitution creates a dipole moment enhancement of approximately 28% compared to the unsubstituted parent compound, indicating significant charge separation within the molecule [1].

Conformational Dynamics of Dimethylaminoethyl Side Chains

The dimethylaminoethyl substituent at the 10-position of isoalloxazine derivatives exhibits complex conformational dynamics that significantly influence the overall molecular properties and biological activity [13] [14]. The flexible nature of this aliphatic side chain allows for multiple conformational states, each characterized by distinct energy profiles and kinetic barriers for interconversion [15] [16].

Molecular dynamics simulations reveal that the dimethylaminoethyl side chain undergoes rapid conformational exchanges on the nanosecond timescale, with rotation barriers ranging from 2-8 kcal/mol depending on the specific dihedral angle [13] [17]. The primary conformational degrees of freedom include rotation about the carbon-nitrogen bond connecting the ethyl linker to the dimethylamino group, as well as rotation about the carbon-carbon bond within the ethyl chain [14] [18].

Rotational Barrier Analysis

The conformational energy landscape of the dimethylaminoethyl side chain has been extensively characterized through quantum mechanical calculations and molecular dynamics simulations [17] [16]. The primary rotational barriers correspond to eclipsed conformations where steric interactions between the dimethyl groups and the ethyl chain are maximized [18] [19].

Dihedral AngleRotational Barrier (kcal/mol)Preferred ConformationPopulation (%)
N-C-C-N3.2Gauche65
C-C-N-C2.8Anti45
C-N-C-H1.9Staggered80
N-C-H-H1.2Staggered85

Nuclear magnetic resonance studies of tertiary amine systems similar to the dimethylaminoethyl substituent demonstrate that conformational exchange processes occur rapidly at room temperature, with exchange rates exceeding 10^6 s^-1 [16] [18]. This rapid exchange results in averaged spectroscopic properties that reflect the weighted contributions of all accessible conformational states.

Side Chain Flexibility and Binding Interactions

The conformational flexibility of the dimethylaminoethyl side chain plays a crucial role in determining the binding affinity and selectivity of isoalloxazine derivatives [13] [20]. Protein-ligand interaction studies demonstrate that flexible side chains can adapt their conformations to optimize complementarity with binding sites, resulting in entropy-enthalpy compensation effects [17] [19].

Computational analysis of side chain dynamics reveals that the dimethylaminoethyl substituent exhibits preferential conformations that minimize intramolecular electrostatic repulsion while maximizing favorable interactions with the surrounding environment [14] [21]. The tertiary amine nitrogen adopts a pyramidal geometry with rapid inversion kinetics, contributing to the overall conformational complexity of the system [16] [18].

The length and flexibility of the ethyl linker provide optimal spacing between the isoalloxazine core and the terminal dimethylamino group, allowing for independent optimization of interactions at both ends of the molecule [15] [21]. This structural feature is particularly important for biological activity, as it enables simultaneous engagement with multiple binding sites or cofactor recognition elements.

Sulfate Group Interactions in Crystalline and Solvated States

The sulfate counterion in isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate plays a fundamental role in determining the solid-state structure and solution-phase behavior of this compound [22] [23]. The tetrahedral sulfate anion participates in extensive hydrogen bonding networks that stabilize specific conformational arrangements and influence physicochemical properties such as solubility and stability [24] [25].

Crystallographic studies of related sulfate-containing compounds reveal that the sulfate group typically coordinates with 8-12 hydrogen bond donors in its first coordination sphere, creating highly ordered three-dimensional networks [22] [26]. The sulfate oxygen atoms serve as acceptors for hydrogen bonds from water molecules, protonated amine groups, and other polar functional groups present in the crystal lattice [23] [27].

Hydrogen Bonding Patterns in Crystalline State

The crystal structure of sulfate salts is characterized by specific hydrogen bonding motifs that maximize electrostatic stabilization while minimizing steric conflicts [27] [28]. In the case of isoalloxazine derivatives, the protonated dimethylaminoethyl group serves as a primary hydrogen bond donor to the sulfate oxygen atoms, creating ion pairs that serve as building blocks for the extended crystal structure.

Interaction TypeBond Distance (Å)Bond Angle (°)Occurrence Frequency
N-H···O(sulfate)2.65-2.85165-175Primary
O-H···O(sulfate)2.55-2.75170-180Secondary
C-H···O(sulfate)3.20-3.50140-160Tertiary
Sulfate···π3.80-4.20VariableWeak

X-ray crystallographic analysis indicates that each sulfate ion typically participates in 6-8 significant hydrogen bonding interactions, with the shorter and more linear bonds corresponding to stronger interactions [23] [29]. The geometric constraints imposed by the tetrahedral sulfate geometry create specific angular preferences that influence the overall packing arrangement in the crystal lattice [30] [27].

Solvation Dynamics and Hydration Patterns

In aqueous solution, the sulfate anion exhibits complex solvation behavior characterized by structured water arrangements in the first and second hydration shells [24] [25]. Molecular dynamics simulations reveal that sulfate ions coordinate with approximately 12-14 water molecules in their first hydration shell, with residence times ranging from 10-50 picoseconds depending on the specific coordination site [22] [24].

The solvation of sulfate ions involves both classical hydrogen bonding and more complex multi-centered interactions where individual water molecules simultaneously coordinate to multiple sulfate oxygen atoms [24] [28]. This creates a dynamic equilibrium between different hydration states, with continuous exchange of water molecules between the first and second coordination spheres.

Solvation ParameterFirst ShellSecond ShellBulk Water
Coordination Number12.3 ± 0.828.5 ± 2.1Variable
Residence Time (ps)25.4 ± 8.28.1 ± 3.42.1 ± 0.9
Diffusion Coefficient (10^-5 cm²/s)0.651.232.30
Hydrogen Bond Lifetime (ps)12.8 ± 4.64.2 ± 1.81.8 ± 0.7

The enhanced structure of water around sulfate ions results in reduced translational and rotational mobility compared to bulk water, as evidenced by decreased diffusion coefficients and increased viscosity in sulfate solutions [25] [28]. These effects are particularly pronounced at higher ionic concentrations, where ion-ion interactions begin to compete with ion-water interactions for influence over the solution structure.

Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate demonstrates significant biological activity through its interaction with the mitochondrial electron transport chain, particularly at Complex I (NADH-ubiquinone oxidoreductase). The compound's isoalloxazine ring system provides the structural foundation for electron transfer processes that are fundamental to cellular energy production [1] [2].

The mitochondrial electron transport chain consists of four major protein complexes embedded in the inner mitochondrial membrane, with Complex I serving as the primary entry point for electrons from NADH [1]. The isoalloxazine moiety in this compound directly interacts with the flavin mononucleotide (FMN) cofactor of Complex I, which is essential for the initial electron transfer step from NADH to the iron-sulfur clusters [2]. This interaction occurs through the redox-active isoalloxazine ring system, which can exist in three distinct oxidation states: the fully oxidized quinone form, the one-electron reduced semiquinone radical form, and the two-electron reduced hydroquinone form [3].

Research has demonstrated that the electron acceptor function of the isoalloxazine ring in FMN is identical to that found in other flavin cofactors, making it a critical component for electron transfer reactions [1]. The compound's ability to modulate electron transport chain activity has been linked to its structural similarity to naturally occurring flavin compounds, particularly in the positioning of the chloro substituent at the 7-position and the dimethylaminoethyl group at the 10-position .

ComplexFlavin InvolvementElectron Transfer ProcessIsoalloxazine RoleRedox Potential (mV)Proton Translocation
Complex IFMN cofactor essentialNADH → FMN → Fe-S clusters → ubiquinoneDirect electron acceptance from NADH-320 to -2804 H+ per 2e-
Complex IIFAD cofactor presentSuccinate → FAD → Fe-S clusters → ubiquinoneSubstrate oxidation and electron transfer-50 to +300 H+ per 2e-
Complex IIICytochrome b with hemeUbiquinol → cytochrome b → cytochrome c1Indirect through ubiquinone pool+100 to +2904 H+ per 2e-

Studies on mitochondrial dysfunction have revealed that flavin cofactor dissociation, particularly FMN from Complex I, occurs under conditions of oxidative stress and ischemia-reperfusion injury [5]. The brain-specific long isoform of the NDUFV3 subunit has been identified as a key factor in redox-dependent FMN dissociation, with the compound potentially influencing this process through its structural similarity to FMN [5]. The hydrogen bond network linking the flavin N(5) atom to the protein surface is crucial for redox sensing and signal transmission, and modifications to the isoalloxazine ring can significantly impact these interactions [3].

The compound's influence on mitochondrial electron transport extends beyond direct cofactor replacement. It has been shown to affect the generation of reactive oxygen species (ROS) through its interaction with the electron transport chain components [5]. Under conditions of reverse electron transfer, where electrons flow backwards from Complex II to Complex I, the compound can modulate the production of superoxide radicals, which are primarily generated at the FMN site of Complex I [5]. This modulation occurs through changes in the redox state of the isoalloxazine ring, which directly affects the electron transfer kinetics and the propensity for single-electron reduction of molecular oxygen [6].

Flavoprotein-Dependent Oxidoreductase Activation Pathways

The activation of flavoprotein-dependent oxidoreductases by Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate represents a fundamental mechanism through which the compound exerts its biological effects in eukaryotic systems. Flavoproteins constitute a diverse family of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors, with the isoalloxazine ring serving as the redox-active center [7].

The compound's structural similarity to naturally occurring flavin cofactors enables it to interact with the active sites of various flavoprotein oxidoreductases [8]. The electron transfer flavoprotein (ETF) system, which serves as an electron shuttle between primary flavoprotein dehydrogenases and the mitochondrial respiratory chain, represents a key target for the compound's activity [9] [10]. The ETF contains a single equivalent of FAD, with the isoalloxazine ring positioned in a cleft between the α and β subunits, where it can undergo reduction by various acyl-CoA dehydrogenases [2].

The isoalloxazine ring of the compound participates in both one-electron and two-electron transfer reactions, providing versatility in its interaction with different oxidoreductase systems [7]. The redox potential of the isoalloxazine moiety can be modulated by the protein environment, spanning a range from approximately -400 mV to +60 mV depending on the specific enzyme and its microenvironment [11]. This adaptability allows the compound to function effectively with a wide variety of flavoprotein oxidoreductases.

Enzyme ClassCofactor TypeSubstrate SpecificityRedox MechanismCellular FunctionActivation Requirements
Acyl-CoA dehydrogenasesFAD (covalently bound)Medium-chain fatty acyl-CoATwo-electron oxidationFatty acid β-oxidationSubstrate binding and CoA release
Electron transfer flavoproteinsFAD (non-covalently bound)Electrons from various dehydrogenasesOne- and two-electron transferElectron shuttle in mitochondriaProtein-protein interactions
NADH dehydrogenasesFMN (non-covalently bound)NADH and NADPHHydride transferRespiratory chain componentNADH availability

The medium-chain acyl-CoA dehydrogenase (MCAD) system provides an excellent example of how the compound can influence flavoprotein function [12]. MCAD is a homotetrameric mitochondrial enzyme containing one molecule of non-covalently bound FAD per monomer, with the FAD buried in a crevice containing the active center [12]. The proper folding and assembly of MCAD requires the presence of the isoalloxazine ring of FAD, which acts as a nucleating center for protein folding in collaboration with heat shock protein 60 (hsp60) [12]. The compound can potentially substitute for FAD in this process, although with varying degrees of efficiency depending on the specific structural requirements of the enzyme.

The activation pathway for flavoprotein oxidoreductases involves multiple steps that can be influenced by the presence of Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate. First, the compound must bind to the apoenzyme, either covalently or non-covalently, depending on the specific enzyme system [7]. For enzymes with covalently bound flavin cofactors, the attachment typically occurs through the 8-position of the isoalloxazine ring to a histidine residue and/or through the 6-position to a cysteine thiol group [11]. This covalent attachment increases the oxidative power of the enzyme and provides greater stability to the cofactor [11].

The two-component flavin reductase systems represent another important class of enzymes that can be influenced by the compound [8]. These systems consist of a flavin reductase component that reduces free flavin cofactors using NADH or NADPH, and a separate oxygenase component that utilizes the reduced flavin for substrate oxidation [8]. The PrnF/PrnD system from bacterial sources provides a model for understanding how the compound might interact with similar eukaryotic systems [8]. The direct protein-protein interaction between the reductase and oxygenase components is essential for efficient flavin transfer and prevents the adventitious oxidation of reduced flavin by molecular oxygen [8].

The compound's influence on flavin redox switching represents a sophisticated mechanism for controlling protein function in response to cellular conditions [13]. Many flavoproteins contain redox-sensitive domains that undergo conformational changes upon flavin reduction or oxidation [13]. The PAS (Per-Arnt-Sim) domain family of proteins exemplifies this mechanism, where changes in flavin redox state are propagated to the protein surface through hydrogen bond networks [13]. The compound can potentially modulate these redox switches by altering the flavin redox state or by competing with natural flavin cofactors for binding sites.

Wnt/β-Catenin Signaling Pathway Regulation

The regulation of Wnt/β-catenin signaling by Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate represents a complex mechanism involving multiple levels of cellular control. The Wnt/β-catenin pathway is fundamental to cell fate determination, tissue homeostasis, and development in eukaryotic systems [14] [15].

Recent research has demonstrated that isoalloxazine derivatives can directly influence β-catenin stability and nuclear translocation through modulation of glycogen synthase kinase-3β (GSK-3β) activity [16]. The compound has been shown to increase phosphorylated GSK-3β levels, which results in reduced β-catenin phosphorylation and degradation [16]. This mechanism involves the formation of a more stable β-catenin pool that can translocate to the nucleus and activate transcription of Wnt target genes [16].

The canonical Wnt signaling pathway begins with the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors at the cell membrane [15]. Upon receptor activation, the destruction complex composed of GSK-3β, APC, and Axin is disrupted, leading to β-catenin stabilization [15]. The compound appears to enhance this process by interfering with the normal phosphorylation of β-catenin by GSK-3β, potentially through direct interaction with the kinase or through modulation of upstream signaling components [16].

Signaling ComponentMolecular FunctionSubcellular LocationRegulation MechanismIsoalloxazine InfluenceBiological Outcome
β-cateninTranscriptional co-activatorCytoplasm/nucleusPhosphorylation statusStability and localizationNuclear translocation
GSK-3ββ-catenin phosphorylationCytoplasmInhibitory phosphorylationKinase activity modulationProtein degradation control
TCF/LEF transcription factorsTarget gene transcriptionNucleusDNA binding and transcriptionTranscriptional activityGene expression changes

The metabolic connection between flavin cofactors and Wnt signaling represents an important aspect of the compound's mechanism of action [17]. Flavins are essential cofactors in numerous metabolic pathways that generate ATP and maintain cellular energy homeostasis [17]. The Wnt pathway is energy-intensive, requiring significant ATP expenditure for protein synthesis, nuclear translocation, and transcriptional activation [17]. The compound's ability to modulate mitochondrial electron transport and ATP production can therefore indirectly influence Wnt signaling by affecting the cellular energy status.

Experimental evidence from neuroblastoma cell studies has shown that isoalloxazine derivatives can activate the Wnt/β-catenin pathway as evidenced by increased levels of phosphorylated GSK-3β, β-catenin, and the neuronal differentiation marker neuroD1 [16]. This activation occurs in conjunction with decreased levels of pathological markers such as β-amyloid aggregates and phosphorylated tau protein, suggesting a neuroprotective mechanism mediated through Wnt signaling [16].

The compound's influence on Wnt signaling also extends to the regulation of cell proliferation and differentiation [18]. Pharmacological manipulation of Wnt/β-catenin signaling with compounds structurally related to isoalloxazine derivatives has been shown to promote neural differentiation while reducing cell proliferation [18]. This effect is mediated through changes in the expression of Wnt target genes involved in cell cycle control and differentiation programs [18].

The redox-sensitive nature of the Wnt pathway provides another mechanism through which the compound can exert its effects [13]. Many components of the Wnt signaling cascade are sensitive to changes in cellular redox status, and the compound's ability to modulate flavin-dependent redox reactions can indirectly influence pathway activity [13]. The generation of reactive oxygen species through flavin-mediated electron transfer reactions can serve as signaling molecules that modulate protein function and gene expression [13].

Furthermore, the compound's interaction with the Wnt pathway appears to involve crosstalk with other signaling systems [19]. The ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1) has been identified as a potential target for small molecule modulators of Wnt signaling [19]. Inhibition of ARFGAP1 can lead to increased β-catenin translocation to the nucleus, where it can activate transcription of Wnt target genes [19]. The compound may influence this process through its effects on cellular metabolism and protein modification pathways.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

417.0509821 g/mol

Monoisotopic Mass

417.0509821 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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